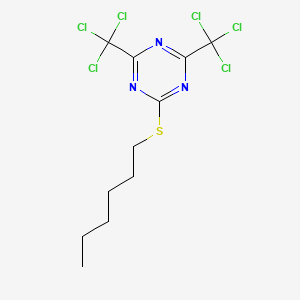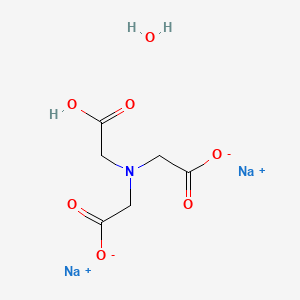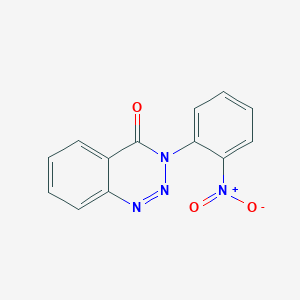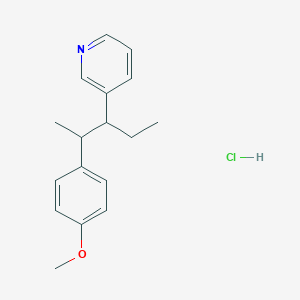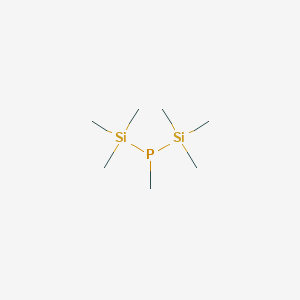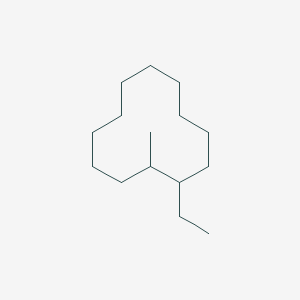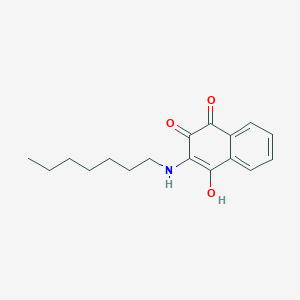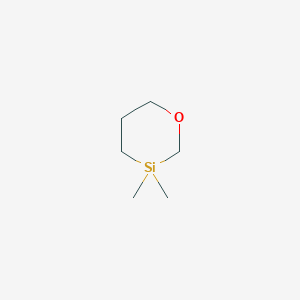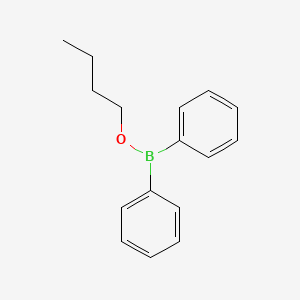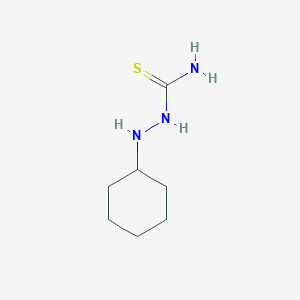
(Cyclohexylamino)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Cyclohexylamino)thiourea is an organosulfur compound that belongs to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: (Cyclohexylamino)thiourea can be synthesized through several methods:
Reaction of Cyclohexylamine with Thiophosgene: This method involves the reaction of cyclohexylamine with thiophosgene in the presence of a base to form this compound.
Reaction of Cyclohexylamine with Isothiocyanates: Another common method is the reaction of cyclohexylamine with isothiocyanates under mild conditions.
Reaction of Cyclohexylamine with Carbon Disulfide: This method involves the reaction of cyclohexylamine with carbon disulfide at high temperatures or in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using the above methods, with a focus on optimizing yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: (Cyclohexylamino)thiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines and thiols.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation Products: Cyclohexylsulfoxide, cyclohexylsulfone.
Reduction Products: Cyclohexylamine, thiourea.
Substitution Products: Various substituted thioureas and cyclohexyl derivatives.
Scientific Research Applications
(Cyclohexylamino)thiourea has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (Cyclohexylamino)thiourea involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It inhibits enzymes such as acetylcholinesterase and glucose-6-phosphatase, affecting metabolic pathways.
Antioxidant Activity: It acts as an antioxidant by scavenging free radicals and protecting cells from oxidative stress.
Antibacterial Activity: It disrupts bacterial cell walls and inhibits bacterial growth.
Comparison with Similar Compounds
(Cyclohexylamino)thiourea can be compared with other thiourea derivatives:
Phenylthiourea: Contains a phenyl group instead of a cyclohexyl group, leading to different reactivity and biological activity.
Benzylthiourea: Similar to this compound but with a benzyl group, used in different industrial applications.
Uniqueness: The presence of the cyclohexyl group in this compound imparts unique chemical properties, making it more hydrophobic and potentially more effective in certain biological applications compared to other thiourea derivatives .
Properties
CAS No. |
21198-16-3 |
|---|---|
Molecular Formula |
C7H15N3S |
Molecular Weight |
173.28 g/mol |
IUPAC Name |
(cyclohexylamino)thiourea |
InChI |
InChI=1S/C7H15N3S/c8-7(11)10-9-6-4-2-1-3-5-6/h6,9H,1-5H2,(H3,8,10,11) |
InChI Key |
MRGAVUWHIBNMAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NNC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Trimethyl{3-[(trimethylsilyl)oxy]propyl}silane](/img/structure/B14704853.png)
